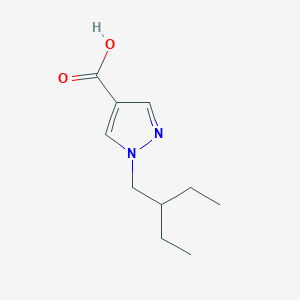

1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1545906-94-2

Cat. No.: VC3088356

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1545906-94-2 |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | 1-(2-ethylbutyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H16N2O2/c1-3-8(4-2)6-12-7-9(5-11-12)10(13)14/h5,7-8H,3-4,6H2,1-2H3,(H,13,14) |

| Standard InChI Key | XOLYXYKPVQGDPX-UHFFFAOYSA-N |

| SMILES | CCC(CC)CN1C=C(C=N1)C(=O)O |

| Canonical SMILES | CCC(CC)CN1C=C(C=N1)C(=O)O |

Introduction

1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid is a compound featuring a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The pyrazole moiety is known for its versatility in forming derivatives with diverse biological activities.

Synthesis Methods

While specific synthesis methods for 1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid are not detailed in the available literature, pyrazole derivatives are often synthesized through condensation reactions involving hydrazines and appropriate aldehydes or ketones. For example, ethyl 1H-pyrazole-4-carboxylate can be synthesized and then hydrolyzed to form the carboxylic acid derivative .

Research Findings and Future Directions

Given the limited information available on 1-(2-ethylbutyl)-1H-pyrazole-4-carboxylic acid, further research is needed to explore its properties and potential applications. Studies on related pyrazole compounds suggest that modifications to the pyrazole ring can significantly impact biological activity, indicating that derivatives of this compound could exhibit interesting properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume